molecular formula C19H15N3O3 B2574760 2-{[(2Z)-3-cyano-8-ethoxy-2H-chromen-2-ylidene]amino}benzamide CAS No. 2321332-10-7

2-{[(2Z)-3-cyano-8-ethoxy-2H-chromen-2-ylidene]amino}benzamide

Cat. No.: B2574760
CAS No.: 2321332-10-7
M. Wt: 333.347
InChI Key: GWJNRLYNAXGKST-QOCHGBHMSA-N
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Description

2-{[(2Z)-3-cyano-8-ethoxy-2H-chromen-2-ylidene]amino}benzamide is a complex organic compound that belongs to the class of chromenylidene derivatives This compound is characterized by its unique structure, which includes a chromene ring system fused with a benzamide moiety The presence of a cyano group and an ethoxy group further adds to its chemical diversity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2Z)-3-cyano-8-ethoxy-2H-chromen-2-ylidene]amino}benzamide typically involves a multi-step process. One common method starts with the preparation of the chromene ring system, which is achieved through the condensation of salicylaldehyde with ethyl cyanoacetate in the presence of a base such as piperidine. The resulting intermediate is then subjected to further reactions to introduce the cyano and ethoxy groups.

The final step involves the coupling of the chromene intermediate with 2-aminobenzamide under appropriate conditions to form the desired product. This step often requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(2Z)-3-cyano-8-ethoxy-2H-chromen-2-ylidene]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can produce amine derivatives.

Scientific Research Applications

2-{[(2Z)-3-cyano-8-ethoxy-2H-chromen-2-ylidene]amino}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(2Z)-3-cyano-8-ethoxy-2H-chromen-2-ylidene]amino}benzamide involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response. The compound binds to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

Compared to similar compounds, 2-{[(2Z)-3-cyano-8-ethoxy-2H-chromen-2-ylidene]amino}benzamide stands out due to its unique chromene ring system and the presence of both cyano and ethoxy groups

Properties

IUPAC Name

2-[(3-cyano-8-ethoxychromen-2-ylidene)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c1-2-24-16-9-5-6-12-10-13(11-20)19(25-17(12)16)22-15-8-4-3-7-14(15)18(21)23/h3-10H,2H2,1H3,(H2,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJNRLYNAXGKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=NC3=CC=CC=C3C(=O)N)C(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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